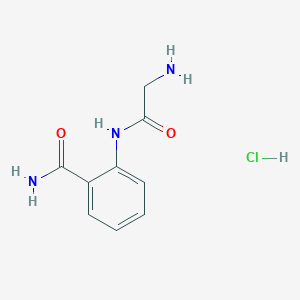

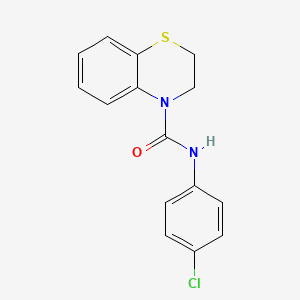

2-((2-氨基乙酰)氨基)苯甲酰胺;盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Benzamides are a class of organic compounds that are the simplest amide derivatives of benzoic acid . The degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary .Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis

Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form . They are slightly soluble in water and soluble in many organic solvents .科学研究应用

Antioxidant Activity

Amidst the quest for natural antioxidants, this compound has garnered attention. Its ability to scavenge free radicals and chelate metal ions makes it a potential candidate for combating oxidative stress. Researchers have explored its antioxidant properties in vitro, demonstrating promising results .

Antibacterial Properties

In the fight against bacterial infections, 2-[(2-Aminoacetyl)amino]benzamide hydrochloride has been evaluated for its antibacterial activity. Studies have assessed its efficacy against both gram-positive and gram-negative bacteria. Comparisons with standard drugs provide insights into its potential as an antimicrobial agent .

Drug Discovery

The compound’s unique structure and functional groups make it an intriguing scaffold for drug development. Medicinal chemists explore modifications to enhance its pharmacological properties. Its potential applications span from cancer treatment to anti-inflammatory agents .

Industrial Applications

Beyond medicine, benzamides find utility in industrial sectors. They contribute to the synthesis of plastics, rubber, and paper. Additionally, they play a role in agriculture, where they may enhance crop protection or growth .

Biological Molecules and Proteins

Amides like 2-[(2-Aminoacetyl)amino]benzamide hydrochloride are structural components in biological molecules. They appear in proteins, synthetic intermediates, and commercial drugs. Understanding their behavior and interactions aids in drug design and protein engineering .

Anti-Platelet Activity

Emerging research suggests that amide derivatives, including this compound, exhibit anti-platelet activity. This property could have implications in cardiovascular health and thrombosis prevention .

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties .

Mode of Action

It’s worth noting that similar compounds have demonstrated inhibitory activity against cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Result of Action

Related compounds have shown significant inhibition of albumin denaturation, which is a key process in inflammation .

安全和危害

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Safety measures include using personal protective equipment as required and washing face, hands, and any exposed skin thoroughly after handling .

未来方向

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for these compounds can be of considerable importance . Furthermore, the exploration of the biological activities of benzamides, such as their anti-inflammatory properties, could lead to new therapeutic applications .

属性

IUPAC Name |

2-[(2-aminoacetyl)amino]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYVZYLZFDLYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoacetyl)amino]benzamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)